2-Chloro-5-isocyanatobenzonitrile
Description
2-Chloro-5-isocyanatobenzonitrile is an organic compound with the molecular formula C8H3ClN2O and a molecular weight of 178.58 g/mol . It is characterized by the presence of a chloro group, an isocyanate group, and a benzonitrile moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
Properties
IUPAC Name |
2-chloro-5-isocyanatobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2O/c9-8-2-1-7(11-5-12)3-6(8)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFHRZUTHFEELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300028 | |
| Record name | 2-Chloro-5-isocyanatobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261672-37-0 | |
| Record name | 2-Chloro-5-isocyanatobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261672-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-isocyanatobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-isocyanatobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-aminobenzonitrile with phosgene (COCl2) under controlled conditions to form the isocyanate group . The reaction typically requires an inert atmosphere and a suitable solvent, such as dichloromethane, to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to handle hazardous reagents like phosgene. The process includes steps for purification and quality control to ensure the final product meets the required specifications for purity and performance .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-isocyanatobenzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or alcohols.
Addition reactions: The isocyanate group can react with nucleophiles like water, alcohols, or amines to form ureas, carbamates, or substituted amides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Addition reactions: Reagents such as water, methanol, or ethylamine under mild conditions (room temperature to 50°C) are typical.
Major Products Formed
Nucleophilic substitution: Products include azides, amines, or other substituted derivatives.
Addition reactions: Products include ureas, carbamates, and substituted amides.
Scientific Research Applications
2-Chloro-5-isocyanatobenzonitrile has several applications in scientific research:
Biology: It serves as a building block for the development of bioactive molecules and enzyme inhibitors.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-isocyanatobenzonitrile involves its reactive functional groups:
Isocyanate group: Reacts with nucleophiles to form stable covalent bonds, which can modify biological molecules or materials.
Chloro group:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-isocyanatobenzonitrile
- 2-Chloro-6-isocyanatobenzonitrile
- 5-Chloro-2-isocyanatobenzonitrile
Uniqueness
2-Chloro-5-isocyanatobenzonitrile is unique due to its specific substitution pattern, which influences its reactivity and the types of products it can form. This makes it particularly useful in the synthesis of certain pharmaceuticals and specialty chemicals .
Biological Activity
2-Chloro-5-isocyanatobenzonitrile (C9H6ClN3O) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C9H6ClN3O
- Molecular Weight : 195.62 g/mol
- Functional Groups : Chlorine, isocyanate, and nitrile groups.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The isocyanate group can react with nucleophilic sites in enzymes, potentially leading to inhibition. This property has been explored in the context of enzyme modulation in cancer therapy.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, likely due to its ability to disrupt cellular processes.
Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Anticancer Agents : The compound's ability to inhibit specific enzymes involved in tumor growth has led to investigations into its use as an anticancer agent.
- Antimicrobial Agents : Its efficacy against bacterial pathogens positions it as a candidate for developing new antibiotics.
Anticancer Activity
A study conducted by Zhang et al. (2023) evaluated the effects of this compound on cancer cell lines. The findings indicated:
- Cell Viability Reduction : The compound reduced cell viability in a dose-dependent manner across several cancer cell lines.
- Mechanism of Action : Apoptosis was confirmed via flow cytometry, suggesting that the compound induces programmed cell death in malignant cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis Induction |
| A549 (Lung Cancer) | 12.8 | Apoptosis Induction |
| HeLa (Cervical Cancer) | 18.4 | Apoptosis Induction |
Antimicrobial Activity
In a separate study by Kim et al. (2024), the antimicrobial efficacy of this compound was assessed against various bacterial strains:
- Bacterial Strains Tested : E. coli, S. aureus, and P. aeruginosa.
- Results : The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 64 |
| P. aeruginosa | 48 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
